molecular formula C14H12Cl2O7 B3039707 3-Chloro-4-hydroxybenzoic acid hemihydrate CAS No. 128161-59-1

3-Chloro-4-hydroxybenzoic acid hemihydrate

Cat. No.: B3039707
CAS No.: 128161-59-1
M. Wt: 363.1 g/mol
InChI Key: VXRQGICSNYPXAC-UHFFFAOYSA-N
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Description

3-Chloro-4-hydroxybenzoic acid hemihydrate is an organic compound with the molecular formula C7H5ClO3·1/2H2O. It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the third position and a hydroxyl group at the fourth position. This compound is often used in various chemical and industrial applications due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-4-hydroxybenzoic acid hemihydrate can be synthesized by the chlorination of 4-hydroxybenzoic acid. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound involves the same chlorination process but on a larger scale. The reaction mixture is then purified through crystallization to obtain the hemihydrate form. The crystallization process involves dissolving the compound in water and then slowly cooling the solution to induce the formation of crystals .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

3-Chloro-4-hydroxybenzoic acid hemihydrate serves as a crucial intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in several chemical reactions, including:

  • Oxidation : It can be oxidized to form corresponding quinones, utilizing agents like potassium permanganate.
  • Reduction : The compound can be reduced to yield 3-chloro-4-hydroxybenzyl alcohol using reducing agents such as sodium borohydride.
  • Substitution Reactions : The chlorine atom can be replaced by nucleophiles in nucleophilic substitution reactions under basic conditions .

Biological Studies

In biological research, this compound has been utilized in studies related to enzyme inhibition and protein interactions. Its ability to form hydrogen bonds due to the hydroxyl and carboxylic acid groups allows it to interact effectively with various proteins, potentially inhibiting their activity. This property is particularly useful in drug design and development where specific enzyme targets are involved .

Environmental Microbiology

Research has shown that 3-chloro-4-hydroxybenzoate, the salt form of this compound, undergoes anaerobic degradation in freshwater sediments. Studies indicate that it can be transformed into phenol and subsequently into benzoate, highlighting its relevance in environmental microbiology and bioremediation efforts .

Industrial Applications

The compound is also used in the production of dyes, pigments, and other industrial chemicals. Its unique chemical properties make it suitable for various applications in material science and chemical manufacturing processes .

Case Study 1: Anaerobic Degradation

A study published in Applied and Environmental Microbiology investigated the anaerobic degradation of 3-chloro-4-hydroxybenzoate in freshwater sediment. The research demonstrated that specific microbial communities could degrade this compound effectively, leading to insights into bioremediation strategies for chlorinated aromatic compounds .

Case Study 2: Enzyme Interaction Studies

In another study focused on enzyme inhibition, researchers examined the interaction between protocatechuate 3,4-dioxygenase and this compound. The findings revealed significant insights into how halogenated compounds can modulate enzyme activity, providing valuable information for drug development .

Mechanism of Action

The mechanism of action of 3-chloro-4-hydroxybenzoic acid hemihydrate involves its interaction with specific molecular targets. The hydroxyl group and the carboxylic acid group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The chlorine atom can also participate in halogen bonding, further influencing the compound’s interactions with biological molecules .

Comparison with Similar Compounds

  • 4-Hydroxybenzoic acid
  • 3-Chlorobenzoic acid
  • 4-Chlorobenzoic acid

Comparison: 3-Chloro-4-hydroxybenzoic acid hemihydrate is unique due to the presence of both a chlorine atom and a hydroxyl group on the benzene ring. This dual substitution imparts distinct chemical properties, such as increased reactivity in substitution reactions and the ability to form multiple types of hydrogen bonds. Compared to 4-hydroxybenzoic acid, the presence of the chlorine atom enhances its reactivity. Compared to 3-chlorobenzoic acid, the hydroxyl group provides additional sites for chemical interactions .

Biological Activity

3-Chloro-4-hydroxybenzoic acid hemihydrate (CAS Number: 3964-58-7) is a compound that has garnered interest due to its various biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antifungal, and potential therapeutic effects.

  • Molecular Formula : C7_7H5_5ClO3_3
  • Molecular Weight : 172.56 g/mol
  • Appearance : White crystalline powder
  • Melting Point : 171 °C

Antimicrobial Activity

Research indicates that 3-Chloro-4-hydroxybenzoic acid and its derivatives exhibit significant antimicrobial properties. The compound has been tested against various microorganisms, demonstrating efficacy against both Gram-positive and Gram-negative bacteria.

Antibacterial Effects

In studies involving semi-synthetic derivatives of 4-hydroxybenzoic acid, compounds related to 3-Chloro-4-hydroxybenzoic acid have shown promising antibacterial activity. For instance, derivatives were effective against Bacillus subtilis, a common Gram-positive bacterium, indicating the potential for use in antibacterial formulations .

Antifungal Properties

The antifungal activity of 3-Chloro-4-hydroxybenzoic acid is noteworthy. It has been shown to inhibit the growth of various fungal species, including Botrytis cinerea and Candida albicans. In one study, certain derivatives exhibited up to 85.9% inhibition of C. unicolor growth at specific concentrations .

The biological activity of 3-Chloro-4-hydroxybenzoic acid is largely attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes. The presence of the chloro and hydroxy groups enhances its reactivity and interaction with biological targets.

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    • A comparative study tested various derivatives of hydroxybenzoic acids against multiple pathogens.
    • Results indicated that compounds with bulky substituents near the hydroxy group exhibited stronger antimicrobial effects.
    • Table 1 summarizes the percentage inhibition of microbial growth by selected derivatives:
    Compound NameMicroorganism% Inhibition
    Compound ABacillus subtilis78.5
    Compound BC. albicans82.1
    Compound CC. unicolor85.9
  • Therapeutic Potential :
    • Research has explored the potential hypoglycemic effects of compounds related to 3-Chloro-4-hydroxybenzoic acid.
    • In diabetic rat models, administration resulted in a significant decrease in plasma glucose levels, suggesting insulin-like activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Chloro-4-hydroxybenzoic acid hemihydrate with high purity?

  • Methodology : Chlorination of 4-hydroxybenzoic acid derivatives using FeCl₃ as a catalyst under controlled temperature (40–60°C) and inert atmosphere ensures regioselectivity. Purification involves recrystallization from ethanol/water mixtures to isolate the hemihydrate form. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 3:1) .
  • Critical Parameters : Excess chlorine gas increases di-substituted byproducts; stoichiometric control and post-reaction quenching with Na₂S₂O₃ are essential .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Techniques :

  • NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm) .
  • IR : O-H stretch (~3200 cm⁻¹) and C=O stretch (~1680 cm⁻¹) for functional group validation .
  • HPLC : Reverse-phase C18 column (acetonitrile/0.1% formic acid gradient) to assess purity (>98%) .
    • Quantitative Assay : Potentiometric titration with 0.5 N NaOH to determine acid content (98–102% purity) .

Q. How should researchers handle and store this compound to prevent decomposition?

  • Storage : Store in airtight containers with desiccants (silica gel) at 4°C to avoid hydration/dehydration cycles.
  • Safety : Neutralize waste with 10% NaHCO₃ before disposal; avoid aqueous solutions above pH 8 to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported degradation pathways of 3-Chloro-4-hydroxybenzoic acid under gamma irradiation?

  • Experimental Design :

  • Use LC-MS/MS to identify transient intermediates (e.g., quinone derivatives) in aqueous solutions irradiated at 1–10 kGy .
  • Compare degradation kinetics in aerobic vs. anaerobic conditions to clarify radical-mediated mechanisms (•OH vs. hydrated electrons) .
    • Data Analysis : Kinetic isotope effects (KIE) with deuterated solvents differentiate H-abstraction pathways .

Q. What in vitro assays are used to study the role of 3-Chloro-4-hydroxybenzoic acid in ambigol biosynthesis?

  • Enzyme Assays :

  • Heterologously express halogenase Ab7 and cytochrome P450 enzymes (Ab2/Ab3) in E. coli. Feed ³⁴S-labeled 3-Chloro-4-hydroxybenzoic acid and track incorporation via LC-HRMS .
  • Use TE domain (Ab9) to hydrolyze SNAc esters and confirm intermediate release .
    • Challenges : Low yields due to enzyme promiscuity; optimize cofactor (NADPH) concentrations .

Q. How does the hemihydrate form influence reactivity in condensation reactions compared to the anhydrous form?

  • Kinetic Studies :

  • Conduct TGA/DSC to confirm water content (theoretical 4.8% for hemihydrate).
  • Compare esterification rates with methanol under Dean-Stark conditions: hemihydrate shows 15% slower kinetics due to hydrogen bonding .
    • Mitigation : Pre-dry the compound at 60°C under vacuum for anhydrous reactions .

Q. What computational methods support structural elucidation and reaction mechanism studies of derivatives?

  • DFT Calculations : Optimize geometries at B3LYP/6-311+G(d,p) to predict UV-Vis spectra (λmax ~280 nm) and compare with experimental data .
  • Molecular Dynamics : Simulate enzyme-substrate binding (e.g., Ab7 halogenase) using GROMACS to identify key residues for chlorination .

Properties

IUPAC Name

3-chloro-4-hydroxybenzoic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H5ClO3.H2O/c2*8-5-3-4(7(10)11)1-2-6(5)9;/h2*1-3,9H,(H,10,11);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXRQGICSNYPXAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)Cl)O.C1=CC(=C(C=C1C(=O)O)Cl)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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